Product packaging for (3-Glycidoxypropyl)pentamethyldisiloxane(Cat. No.:CAS No. 18044-44-5)

(3-Glycidoxypropyl)pentamethyldisiloxane

Cat. No.: B095361
CAS No.: 18044-44-5
M. Wt: 262.49 g/mol
InChI Key: OYWALDPIZVWXIM-UHFFFAOYSA-N
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Description

Significance of Organosiloxanes in Advanced Materials Science

Organosiloxanes, commonly known as silicones, have established a significant presence in advanced materials science due to their exceptional and tunable properties. The inherent flexibility of the siloxane backbone (Si-O-Si) imparts low glass transition temperatures and excellent elastomeric properties to materials. Furthermore, the high bond energy of the Si-O bond contributes to their notable thermal and oxidative stability. The organic substituents attached to the silicon atoms can be varied to a great extent, allowing for the fine-tuning of properties such as solubility, reactivity, and surface energy.

In the realm of advanced materials, organosiloxanes are utilized in a multitude of applications. They serve as matrices for high-performance composites, coatings for corrosion protection and hydrophobicity, and encapsulants for delicate electronic components. Their biocompatibility also makes them suitable for various biomedical applications. The ability to introduce reactive functional groups onto the siloxane backbone has further expanded their utility, enabling their incorporation into other polymer networks to create hybrid materials with synergistic properties.

Structural Features and Reactive Sites of (3-Glycidoxypropyl)pentamethyldisiloxane

This compound is a disiloxane (B77578), meaning it contains two silicon atoms linked by an oxygen atom. Its structure is characterized by a flexible pentamethyldisiloxane (B44630) core and a reactive 3-glycidoxypropyl group attached to one of the silicon atoms. This unique combination of a stable, low-surface-energy siloxane moiety and a highly reactive epoxy functional group is the key to its utility in materials science.

The primary reactive site in this molecule is the epoxy (or oxirane) ring of the glycidoxypropyl group. This strained three-membered ring is susceptible to ring-opening reactions with a variety of nucleophiles, including amines, alcohols, and carboxylic acids. This reactivity allows the molecule to be covalently incorporated into polymer networks such as epoxy resins, polyurethanes, and acrylics. The reaction of the epoxy group leads to the formation of a stable ether linkage and the introduction of a hydroxyl group, which can further participate in subsequent reactions.

The pentamethyldisiloxane portion of the molecule, while generally less reactive, imparts characteristic siloxane properties to the resulting material. These include hydrophobicity, low surface energy, and increased flexibility. The Si-O-Si linkage is also susceptible to cleavage under strong acidic or basic conditions, a property that can be exploited in certain applications.

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 18044-44-5
Molecular Formula C11H26O3Si2
Molecular Weight 262.50 g/mol
Boiling Point 81 °C at 1.5 mmHg
Density 0.915 g/mL
Refractive Index 1.4267

Note: The data in this table is compiled from various chemical suppliers and databases.

The synthesis of this compound is typically achieved through the hydrosilylation of allyl glycidyl (B131873) ether with pentamethyldisiloxane. This reaction involves the addition of the Si-H bond of the disiloxane across the carbon-carbon double bond of the allyl glycidyl ether, usually in the presence of a platinum-based catalyst.

Current Research Trends and Future Perspectives for Epoxy-Functionalized Disiloxanes

The unique combination of properties offered by epoxy-functionalized disiloxanes like this compound has led to their increasing use in a variety of advanced materials. Current research is focused on leveraging these properties to develop materials with enhanced performance characteristics.

One major area of research is the modification of conventional epoxy resins. The incorporation of epoxy-functionalized disiloxanes into epoxy networks can lead to a significant improvement in toughness and impact strength without compromising the thermal stability of the material. The flexible siloxane backbone helps to dissipate energy and prevent crack propagation. Furthermore, the hydrophobic nature of the siloxane can improve the water resistance and long-term durability of the epoxy system. Research has shown that even small additions of these siloxanes can lead to a significant reduction in the water uptake of the cured resin. researchgate.net

In the field of coatings and adhesives, epoxy-functionalized disiloxanes are being investigated for their ability to improve adhesion to a variety of substrates, including metals and plastics. The siloxane moiety can migrate to the surface of the coating, creating a low-energy, hydrophobic surface with excellent release properties. In adhesive formulations, the improved flexibility and stress-dissipating properties can lead to more durable bonds.

The electronics industry is another area where these materials are finding increasing application. Their low dielectric constant and high thermal stability make them suitable for use as encapsulants and dielectrics in microelectronic devices. The ability to modify the refractive index of the material by varying the siloxane content is also being explored for applications in optical adhesives and coatings.

Future perspectives for epoxy-functionalized disiloxanes are promising. The development of new catalysts for their synthesis is expected to lead to more efficient and environmentally friendly production processes. There is also growing interest in the development of bio-based epoxy-functionalized siloxanes, which would further enhance their sustainability credentials. As the demand for high-performance materials continues to grow, it is likely that these versatile molecules will play an increasingly important role in a wide range of technologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H26O3Si2 B095361 (3-Glycidoxypropyl)pentamethyldisiloxane CAS No. 18044-44-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl-[3-(oxiran-2-ylmethoxy)propyl]-trimethylsilyloxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26O3Si2/c1-15(2,3)14-16(4,5)8-6-7-12-9-11-10-13-11/h11H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWALDPIZVWXIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)CCCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434997
Record name AGN-PC-0MY3L7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18044-44-5
Record name AGN-PC-0MY3L7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Mechanisms and Chemical Transformations of 3 Glycidoxypropyl Pentamethyldisiloxane

Epoxy Ring-Opening Reactions

The strained three-membered ring of the glycidyl (B131873) group is susceptible to cleavage by a variety of nucleophiles and electrophiles. This reactivity is central to the application of this compound in the formation of organic-inorganic hybrid materials.

Nucleophilic Attack Pathways and Kinetic Analysis

The ring-opening of the epoxide can proceed through different nucleophilic attack pathways. In base-catalyzed reactions, the nucleophile directly attacks one of the carbon atoms of the epoxy ring. This is a typical SN2 reaction, where the attack preferentially occurs at the less sterically hindered carbon atom. pressbooks.publibretexts.org For (3-Glycidoxypropyl)pentamethyldisiloxane, this would be the terminal carbon of the epoxy group.

Under acidic conditions, the reaction mechanism is more complex. The epoxide oxygen is first protonated, which makes the ring more susceptible to nucleophilic attack. pressbooks.publibretexts.org The subsequent attack can have characteristics of both SN1 and SN2 mechanisms. libretexts.org While a full carbocation intermediate may not form, a significant positive charge can build up on the more substituted carbon atom, influencing the regioselectivity of the nucleophilic attack. libretexts.org

Kinetic studies on analogous compounds, such as γ-glycidoxypropyltrimethoxysilane, have shown that the epoxy ring-opening is significantly accelerated by increases in temperature. The activation energy for the ring-opening leading to a diol structure has been estimated to be around 68.4 kJ/mol. researchgate.net

Influence of Acidic and Basic Catalysts on Ring-Opening Efficiency and Selectivity

Both acidic and basic catalysts play a crucial role in the efficiency and selectivity of the epoxy ring-opening reaction.

Acidic Catalysts : In the presence of acids, the protonation of the epoxide oxygen activates the ring for nucleophilic attack. pressbooks.publibretexts.org This allows the reaction to proceed under milder conditions. The regioselectivity of the attack depends on the structure of the epoxide. For terminal epoxides like the one in this compound, the attack can occur at both the primary and secondary carbons, although it often favors the less substituted carbon in an SN2-like manner. libretexts.org However, if there is significant carbocation character development, attack at the more substituted carbon can also occur. libretexts.org

Basic Catalysts : Under basic conditions, the ring-opening occurs via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. pressbooks.publibretexts.org This provides a high degree of regioselectivity. Common basic catalysts include amines and hydroxides. The rate of the base-catalyzed reaction is dependent on the concentration of both the nucleophile and the epoxide.

The choice of catalyst can therefore be used to control the reaction pathway and the final product structure. For instance, studies on similar epoxy-functionalized silanes have shown that Lewis acids like titanium alkoxides can effectively catalyze the ring-opening. researchgate.net

Characterization of Side Reactions and By-product Formation in Various Media

The primary reaction of the epoxy group is the ring-opening to form a diol or other adducts depending on the nucleophile. However, side reactions can also occur, leading to the formation of by-products.

In aqueous media, the primary side reaction is the hydrolysis of the epoxy ring to form a 1,2-diol. researchgate.net This reaction is catalyzed by both acids and bases. In the presence of alcohols, ether formation can occur.

Another potential side reaction is polymerization of the epoxy group, especially at elevated temperatures or in the presence of certain catalysts. researchgate.net This can lead to the formation of polyether chains. The extent of these side reactions is highly dependent on the reaction conditions, including pH, temperature, and solvent. For example, in highly basic aqueous solutions of similar compounds, the opening of the epoxy ring can be slowed, and may only fully react after several days. researchgate.net

Siloxane Hydrolysis and Condensation Mechanisms

The pentamethyldisiloxane (B44630) group in this compound is susceptible to hydrolysis and condensation reactions, particularly under acidic or basic conditions. These reactions are fundamental to the formation of polysiloxane networks.

pH-Dependent Reaction Pathways in Aqueous and Hydro-Organic Systems

The hydrolysis of the Si-O-Si bond is catalyzed by both acids and bases. researchgate.netunm.edu The reaction rate is generally at its minimum around a neutral pH of 7. unm.edu

Acid-Catalyzed Hydrolysis : Under acidic conditions, the siloxane oxygen is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. acs.org This process is generally faster than base-catalyzed hydrolysis. unm.edu The mechanism involves a protonated silanol (B1196071) species, which facilitates the attack. unm.edu

Base-Catalyzed Hydrolysis : In basic media, the hydroxide (B78521) ion directly attacks the silicon atom, leading to the cleavage of the siloxane bond. unm.edu This reaction pathway is generally slower than the acid-catalyzed route for hydrolysis. researchgate.net

The rates of these reactions are also influenced by the solvent system. In hydro-organic systems, the presence of an organic solvent can affect the solubility of the siloxane and the availability of water for hydrolysis.

Formation of Interpenetrating Siloxane Networks and Oligomeric Species

Following hydrolysis, the resulting silanol groups can undergo condensation reactions to form new siloxane bonds. This process is also catalyzed by both acids and bases and leads to the formation of oligomers and eventually crosslinked polysiloxane networks. researchgate.net

The structure of the resulting network is highly dependent on the reaction conditions. Under acidic conditions, the condensation reaction is reversible, which can lead to more linear or randomly branched polymers. In contrast, under basic conditions, the condensation is less reversible and tends to favor the formation of more highly crosslinked and particulate structures. unm.edu

The interplay between the epoxy ring-opening and the siloxane hydrolysis/condensation allows for the formation of complex organic-inorganic hybrid networks. The relative rates of these two competing reactions can be controlled by adjusting the pH, temperature, and catalyst, enabling the tailoring of the final material's properties. For example, in studies with analogous compounds, it has been shown that under acidic conditions, hydrolysis of the silane (B1218182) can be the predominant initial reaction, followed by condensation. researchgate.net

Interactive Data Table: Factors Influencing the Reactivity of this compound

FeatureAcidic ConditionsBasic Conditions
Epoxy Ring-Opening Mechanism SN1/SN2 hybrid, protonation of oxygenSN2, direct nucleophilic attack
Epoxy Ring-Opening Regioselectivity Attack at more substituted carbon possibleAttack at less substituted carbon
Siloxane Hydrolysis Rate FasterSlower
Siloxane Condensation Product More linear or branched polymersMore crosslinked, particulate structures

Control over Microstructure and Branching in Hydrolytic Processes

The hydrolytic process of this compound is a critical step in the formation of materials with tailored properties. The control over the microstructure and degree of branching during this process is paramount and can be manipulated by several key reaction parameters. The hydrolysis of the siloxane bond, while generally less reactive than the alkoxysilanes often used in sol-gel processes, can be initiated under specific catalytic conditions. The subsequent condensation of the resulting silanols leads to the formation of larger oligomeric and polymeric structures.

The structure of the final material is heavily influenced by the relative rates of hydrolysis and condensation. For instance, acid-catalyzed hydrolysis with low water-to-silane ratios tends to produce weakly branched, polymer-like networks. Conversely, base-catalyzed conditions with higher water concentrations typically result in more highly branched, colloidal-like particles. This is because under acidic conditions, the condensation reaction is the rate-limiting step, allowing for the formation of linear or sparsely branched chains. In contrast, basic conditions accelerate the condensation of more highly substituted silanols, promoting the growth of more compact, branched structures.

Table 1: Factors Influencing Microstructure in Hydrolytic Processes of Organosilanes

ParameterEffect on MicrostructureResulting Structure
pH Controls the relative rates of hydrolysis and condensation reactions.Acidic pH favors linear, weakly branched polymers; Basic pH favors highly branched, colloidal particles.
Water/Silane Ratio Influences the extent of hydrolysis and subsequent condensation pathways.Low ratios can lead to incomplete hydrolysis and less cross-linking; high ratios promote more extensive network formation.
Catalyst Determines the reaction mechanism (e.g., nucleophilic or electrophilic attack).Can be used to selectively cleave certain bonds and direct the condensation process.
Solvent Affects the solubility of reactants and intermediates, and can influence reaction rates.Can be used to control the size and morphology of the resulting particles or network.
Temperature Influences the kinetics of both hydrolysis and condensation reactions.Higher temperatures generally increase reaction rates, but can also lead to less controlled structures.

Covalent Bonding Mechanisms in Hybrid Material Formation

The utility of this compound in the formation of organic-inorganic hybrid materials stems from its bifunctional nature. It possesses a reactive glycidyl (epoxy) group on the organic propyl chain and a siloxane backbone. This dual functionality allows it to form strong and durable covalent bonds with both organic polymers and inorganic substrates, acting as a molecular bridge at the interface.

Principles of Electron Sharing and Orbital Overlap in Organosilicon Compounds

Covalent bonding in organosilicon compounds is governed by the principles of electron sharing and the overlap of atomic orbitals. Silicon, being in the third period of the periodic table, has a larger atomic radius and available d-orbitals, which distinguishes its bonding characteristics from carbon. The silicon-carbon (Si-C) bond is longer and weaker than a carbon-carbon (C-C) bond. Furthermore, the Si-C bond is polarized towards the more electronegative carbon atom.

The silicon-oxygen (Si-O) bond, which forms the backbone of the disiloxane (B77578), is significantly stronger and more polarized than the Si-C bond. The strength of the Si-O bond is attributed to the significant difference in electronegativity between silicon and oxygen, leading to a substantial ionic character, as well as potential pπ-dπ bonding, where the lone pair electrons on oxygen can interact with the empty d-orbitals of silicon. This strong and stable Si-O-Si linkage is fundamental to the thermal and chemical stability of the resulting materials.

The formation of covalent bonds during the cross-linking and interfacial binding processes involves the interaction of frontier molecular orbitals (HOMO and LUMO). For instance, the reaction of the epoxy group involves nucleophilic attack, where the HOMO of the nucleophile interacts with the LUMO of the epoxy ring's carbon atoms. Similarly, the formation of siloxane bonds during condensation involves the interaction of orbitals on the silicon and oxygen atoms of the reacting silanol groups.

Interfacial Bonding Mechanisms Between Organic and Inorganic Phases

This compound is designed to function as a coupling agent, creating a strong and stable interface between organic and inorganic materials. This is achieved through a two-stage reaction process.

First, the siloxane part of the molecule can interact with inorganic surfaces that possess hydroxyl groups, such as glass, silica (B1680970), or metal oxides. While the pentamethyldisiloxane group is relatively stable, under certain conditions, it can undergo reactions that lead to the formation of silanol (Si-OH) groups. These silanols can then condense with the hydroxyl groups on the inorganic surface, forming stable covalent Si-O-Substrate bonds. This process effectively grafts the organofunctional part of the molecule onto the inorganic phase.

Second, the glycidyl (epoxy) group at the other end of the molecule is available to react with the organic matrix. The epoxy ring can be opened by various nucleophiles, such as amines, alcohols, or carboxylic acids, which are often present in polymer resins. This ring-opening polymerization or grafting reaction results in the formation of a covalent bond between the coupling agent and the organic polymer.

The outcome is a durable interphase where the inorganic and organic phases are chemically linked, rather than just physically mixed. This covalent integration allows for efficient stress transfer between the high-modulus inorganic filler and the softer organic matrix, leading to significantly improved mechanical properties of the final hybrid material.

Functionalization and Derivatization Strategies Utilizing 3 Glycidoxypropyl Pentamethyldisiloxane

Polymer Matrix Functionalization and Modification

The incorporation of (3-Glycidoxypropyl)pentamethyldisiloxane into polymer matrices is a strategic approach to enhance their performance characteristics. The epoxy functionality allows for covalent integration into various polymer networks, while the disiloxane (B77578) moiety imparts properties such as increased flexibility, hydrophobicity, and thermal stability.

Epoxy resins are widely used for their excellent adhesion, chemical resistance, and mechanical strength. However, their highly crosslinked nature often results in brittleness and poor fracture toughness. mdpi.com The covalent grafting of this compound into the epoxy network is an effective strategy to mitigate these drawbacks. The flexible siloxane backbone of the modifier can introduce a "soft" segment into the rigid epoxy matrix, which can dissipate energy and hinder crack propagation. topwinsilicone.comresearchgate.net

The toughening mechanism involves the reaction of the glycidyl (B131873) group of the disiloxane with the curing agent or the hydroxyl groups generated during the epoxy curing process. This ensures a strong covalent bond between the modifier and the matrix, preventing phase separation and leaching. The incorporation of the disiloxane can lead to a phase-separated morphology, where rubbery domains of the siloxane are dispersed within the epoxy matrix. These domains can induce localized shear yielding and crazing, which are effective energy-absorbing mechanisms that enhance the fracture toughness of the material. researchgate.net

Research on similar epoxy-functional silicones has demonstrated significant improvements in the toughness of epoxy resins. For instance, the addition of a dendritic polysiloxane with high epoxide content to a diglycidyl ether of bisphenol-A (DGEBA) epoxy resin resulted in a 70.4% increase in impact strength. researchgate.net This improvement was attributed to the increased miscibility of the polysiloxane with the epoxy resin and a rubber-bridged toughening effect. researchgate.net

Table 1: Illustrative Impact of Siloxane Modification on Epoxy Resin Properties

PropertyNeat Epoxy ResinEpoxy Resin Modified with Glycidoxypropyl-functional Siloxane
Impact StrengthLowSignificantly Increased
Fracture ToughnessLowIncreased
Glass Transition Temperature (Tg)HighMay be slightly reduced
FlexibilityLowIncreased

Note: The data in this table is illustrative and based on general findings in the literature regarding the effect of functional siloxanes on epoxy resins. Actual values will vary depending on the specific epoxy system, curing agent, and concentration of the modifier.

The reactivity of the epoxy group in this compound extends its utility to a variety of other polymer systems beyond epoxies.

Polyester (B1180765): In polyester systems, the glycidyl group can react with the terminal carboxyl or hydroxyl groups of the polyester chains, particularly during synthesis or processing at elevated temperatures. This covalent integration can improve the impact strength and flexibility of the polyester. Siloxane-modified polyesters have also been shown to exhibit enhanced weather resistance and lower surface tension. researchgate.net

Polyurethane: For polyurethanes, the epoxy ring can be opened by the amine or hydroxyl groups present in the polyurethane precursors (diols, diamines) or the urethane (B1682113) linkages themselves under certain conditions. This modification can introduce siloxane segments into the polyurethane backbone, leading to improved flexibility, thermal stability, and surface properties. rsc.org

Polyamide: The terminal amine and carboxyl groups of polyamides can react with the epoxy group of this compound. This modification can act as a chain extender or a branching agent, influencing the melt viscosity and mechanical properties of the polyamide. mdpi.com The incorporation of siloxane moieties can also reduce the water absorption of polyamides, which is a common issue with these materials.

Polyimide: Polyimides are known for their exceptional thermal stability and mechanical properties. The functionalization of polyimides with epoxy-functional siloxanes can be achieved by reacting the siloxane with the diamine or dianhydride monomers during the synthesis of the poly(amic acid) precursor. The subsequent thermal imidization leads to a polyimide with covalently bonded siloxane segments. This modification can enhance the processability of polyimides and improve the adhesion of the polyimide to inorganic substrates in composite materials. researchgate.netinformahealthcare.com

The incorporation of this compound into a polymer network can have a significant impact on its final architecture and properties.

Crosslinking Density: The introduction of the bulky pentamethyldisiloxane (B44630) group can increase the distance between crosslinks in the polymer network. This generally leads to a lower crosslink density. doi.org A reduction in crosslink density is often associated with a decrease in the glass transition temperature (Tg) and modulus, but an increase in flexibility and toughness. northwestern.edunih.gov However, the specific effect will depend on the concentration of the modifier and the chemistry of the polymer system. In some cases, the improved dispersion of fillers or other components due to the presence of the siloxane can indirectly lead to a more uniform and effectively crosslinked network.

Segmental Mobility: The flexible Si-O-Si bonds of the disiloxane segment introduce a higher degree of rotational freedom into the polymer backbone. This increases the segmental mobility of the polymer chains, which is directly related to the observed decrease in Tg and increase in flexibility. mdpi.com Enhanced segmental mobility can also improve the damping properties of the material.

Surface Modification and Interface Engineering

The dual functionality of this compound makes it an excellent candidate for surface modification and interface engineering. The siloxane end can interact with or be hydrolyzed to form silanols that can bond to inorganic surfaces, while the epoxy group provides a reactive site for further functionalization or interaction with a polymer matrix.

This compound can be covalently immobilized onto the surface of inorganic materials that possess hydroxyl groups, such as silica (B1680970) (SiO2) and various metal oxides (e.g., alumina, titania). While this specific molecule has a Si-C bond and a Si-O-Si bond, its reactivity is analogous to the more commonly studied trimethoxysilanes. The general mechanism involves the hydrolysis of an alkoxysilane precursor to form reactive silanol (B1196071) groups, which then condense with the surface hydroxyl groups of the substrate to form stable Si-O-Substrate bonds. In the case of this compound, while it doesn't have hydrolyzable groups directly attached to the silicon, its synthesis often starts from precursors that do, and it can be incorporated into silane (B1218182) mixtures for surface treatment.

The primary role of immobilizing this molecule is to introduce a reactive epoxy functionality onto the inorganic surface. This "epoxy-activated" surface can then be used to covalently bond other molecules, such as polymers, biomolecules, or other organic ligands. This approach is fundamental in the preparation of chromatography stationary phases, biosensors, and as a coupling agent in polymer composites to improve the adhesion between the inorganic filler and the organic matrix. nih.gov

The formation of self-assembled monolayers (SAMs) of organosilanes on surfaces is a powerful technique for precisely controlling the surface properties of a material. While this compound itself is not a traditional SAM-forming molecule due to the lack of multiple hydrolyzable groups on a single silicon atom, it can be incorporated into mixed monolayer systems or used to functionalize a pre-existing monolayer.

The principle of forming a silane monolayer involves the chemisorption of silane molecules onto a hydroxylated surface. princeton.edu The resulting monolayer presents the functional group of the silane (in this case, the epoxy group) at the new interface. This allows for the precise tailoring of surface properties such as wettability, adhesion, and chemical reactivity.

By creating a monolayer of molecules containing the glycidoxypropyl group, a surface can be rendered reactive towards nucleophiles. This is a key strategy in creating patterned surfaces for microelectronics, biosensors, and other advanced applications. The disiloxane component of the molecule can also influence the packing density and ordering of the monolayer, potentially creating a more flexible and less brittle surface coating compared to traditional short-chain silanes. researchgate.net

Mechanisms of Adhesion Promotion and Interfacial Compatibility at Organic-Inorganic Interfaces

This compound is a bifunctional molecule designed to enhance the linkage between organic polymers and inorganic substrates. Its efficacy as an adhesion promoter stems from its unique molecular structure, featuring a reactive epoxy group and a disiloxane moiety.

The primary mechanism of adhesion promotion involves a two-fold reaction. The siloxane end of the molecule does not hydrolyze and condense in the same manner as alkoxysilanes. Instead, its compatibility with other silicone-based materials and its potential for physical interaction with inorganic surfaces play a crucial role. The pentamethyldisiloxane group provides a flexible, low-surface-energy interface that can improve wetting and reduce interfacial stress.

The flexibility of the propyl chain connecting the epoxy ring to the disiloxane unit is also a significant factor in promoting interfacial compatibility. This flexible spacer can dissipate energy at the interface, leading to enhanced toughness and durability of the bond between the organic and inorganic phases. By creating a chemically graded interphase, this compound effectively mitigates the sharp property mismatch that often exists at organic-inorganic boundaries, leading to materials with superior mechanical and thermal performance.

Synthesis of Hybrid Organic-Inorganic Materials and Nanocomposites

The unique reactivity of this compound makes it a valuable precursor in the synthesis of advanced hybrid organic-inorganic materials and nanocomposites. Its ability to form covalent bonds with both organic and inorganic components is leveraged in various synthetic strategies.

Sol-Gel Methods for Constructing Hybrid Networks

While this compound itself does not undergo hydrolysis and self-condensation like traditional alkoxysilane sol-gel precursors (e.g., tetraethyl orthosilicate), it can be effectively incorporated into sol-gel-derived networks. In these systems, the disiloxane can be physically entrapped within the forming inorganic network or can react with functional groups on other co-precursors.

The primary role of the glycidoxypropyl group in this context is to provide a reactive site for subsequent organic polymerization. For instance, after the formation of an inorganic or hybrid silica network, the pendant epoxy groups from the incorporated this compound can be polymerized through thermal or photochemical initiation. This "dual-cure" process allows for the independent formation of the inorganic and organic networks, providing a high degree of control over the final material properties. The resulting interpenetrating or semi-interpenetrating polymer networks exhibit a synergistic combination of the properties of both the organic and inorganic phases.

Co-hydrolysis and Condensation with Complementary Alkoxysilanes (e.g., Tetraethyl Orthosilicate)

A more common approach for chemically integrating this compound into a robust inorganic network is through its co-hydrolysis and condensation with other, more reactive alkoxysilanes such as tetraethyl orthosilicate (B98303) (TEOS). Although the disiloxane moiety is not hydrolytically active, its presence during the sol-gel process of TEOS can influence the final structure of the silica network.

In this scenario, the this compound molecules can become entrapped within the growing polysilicate network. The glycidoxypropyl groups remain available on the surface and within the pores of the resulting silica gel. These accessible epoxy functionalities can then be used to graft organic polymers from the inorganic framework, leading to a true organic-inorganic hybrid material with covalent linkages across the interface. The concentration of the disiloxane in the initial mixture provides a means to control the density of organic functionalization within the final hybrid material.

Elucidation of Structure-Property Relationships in Hybrid Architectures

The architectural design of hybrid materials synthesized using this compound has a profound impact on their macroscopic properties. The interplay between the organic and inorganic components, dictated by the synthetic conditions and the concentration of the disiloxane, allows for the fine-tuning of material performance.

The incorporation of the flexible disiloxane component can lead to an increase in the toughness and a reduction in the brittleness of the hybrid material compared to a purely inorganic sol-gel glass. The degree of cross-linking in the organic phase, determined by the polymerization of the epoxy groups, directly influences the hardness, modulus, and thermal stability of the hybrid. A higher cross-link density generally leads to a more rigid and thermally stable material.

The nature of the interface between the organic and inorganic domains is also critical. A well-compatibilized interface, facilitated by the covalent bonding provided by the glycidoxypropyl linker, ensures efficient stress transfer between the phases, resulting in improved mechanical properties. The presence of the low-surface-energy pentamethyldisiloxane component can also impart hydrophobicity to the surface of the hybrid material.

Below is a table summarizing the expected influence of key structural features on the properties of hybrid materials derived from this compound.

Structural FeatureInfluence on Material Properties
Concentration of this compound Higher concentration increases organic content, potentially leading to increased flexibility and toughness, but may decrease hardness and thermal stability if the inorganic network is disrupted.
Degree of Epoxy Polymerization Higher cross-link density in the organic phase results in increased hardness, modulus, and glass transition temperature (Tg).
Nature of the Co-precursor (e.g., TEOS) The structure and connectivity of the inorganic network influence the overall rigidity, thermal stability, and porosity of the hybrid material.
Processing Conditions (e.g., Catalyst, Temperature) Affect the kinetics of both the sol-gel process and the epoxy polymerization, thereby influencing the final morphology and degree of phase separation.

By systematically varying these structural parameters, researchers can design and synthesize hybrid materials with a wide range of properties, making them suitable for diverse applications, from coatings and adhesives to advanced composites and functional nanocomposites.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method for determining the structure of (3-Glycidoxypropyl)pentamethyldisiloxane by providing detailed information about the hydrogen, carbon, and silicon atomic environments.

Proton (¹H) NMR for Organic Moiety Analysis

Proton NMR (¹H NMR) is utilized to analyze the organic portions of the molecule, specifically the glycidoxypropyl group and the methyl groups attached to the silicon atoms. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons of the epoxy ring are typically observed as a multiplet in the range of 2.5-3.1 ppm. The methylene (B1212753) protons of the propyl chain and the glycidyl (B131873) ether moiety appear at distinct chemical shifts. The protons on the carbon adjacent to the silicon atom (Si-CH₂) are the most shielded, appearing around 0.5 ppm, while the protons on the carbon adjacent to the ether oxygen (O-CH₂) are more deshielded, resonating around 3.3-3.7 ppm. The central methylene group (-CH₂-) of the propyl chain is typically found around 1.6 ppm. The methyl groups attached to the silicon atoms produce sharp singlets in the upfield region, typically around 0.1 ppm.

Interactive Data Table: ¹H NMR Chemical Shift Assignments

AssignmentStructure FragmentApproximate Chemical Shift (δ, ppm)
a(CH₃)₃Si-~0.08
b-Si(CH₃)₂-~0.06
c-Si-CH₂-CH₂-~0.5
d-CH₂-CH₂-CH₂-~1.6
e-CH₂-O-~3.4
f, gEpoxy CH, CH₂2.5 - 3.1 (multiplet)

Carbon-13 (¹³C) NMR for Carbon Backbone Elucidation

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. Each chemically distinct carbon atom gives a separate signal. For this compound, the spectrum reveals signals for the propyl chain, the epoxy ring, and the methyl groups.

The methyl carbons attached to the silicon atoms are found at the most upfield positions (around 0-2 ppm). The carbons of the propyl chain show a clear progression of chemical shifts: the carbon bonded to silicon (Si-CH₂) appears around 15 ppm, the central carbon (-CH₂-) at approximately 23 ppm, and the carbon bonded to the ether oxygen (-CH₂-O) is significantly downfield at about 74 ppm. The carbons of the epoxy ring are also found in the downfield region, with the CH₂ group resonating around 44 ppm and the CH group around 51 ppm.

Interactive Data Table: ¹³C NMR Chemical Shift Assignments

AssignmentStructure FragmentApproximate Chemical Shift (δ, ppm)
(CH₃)₃Si-Trimethylsilyl Methyls~1.9
-Si(CH₃)₂-Dimethylsilyl Methyls~0.5
Si-CH₂-Propyl C1~15.3
-CH₂-CH₂-O-Propyl C2~23.1
-CH₂-O-Propyl C3~74.0
Epoxy CH₂Glycidyl C1~44.2
Epoxy CHGlycidyl C2~51.5
-O-CH₂-EpoxyGlycidyl C3~71.9

Silicon-29 (²⁹Si) NMR for Siloxane Backbone and Connectivity Analysis

Silicon-29 NMR (²⁹Si NMR) is uniquely suited for analyzing the siloxane backbone. It distinguishes between silicon atoms based on their substitution and connectivity. In this compound, there are two distinct silicon environments.

The nomenclature for siloxane units is M (monofunctional, R₃SiO₀.₅), D (difunctional, R₂SiO), T (trifunctional, RSiO₁.₅), and Q (tetrafunctional, SiO₂). nih.gov The target molecule consists of an M unit, (CH₃)₃SiO₀.₅, and a modified M unit (M'), (glycidoxypropyl)(CH₃)₂SiO₀.₅. The terminal M unit ((CH₃)₃Si-) typically shows a resonance in the range of +7 to +9 ppm. pascal-man.com The M' unit, which is substituted with the glycidoxypropyl group, is expected to resonate in a slightly different region, often shifted slightly upfield or downfield depending on the substituent's electronic effects, but generally remaining in the M-unit chemical shift range. magritek.com

Interactive Data Table: ²⁹Si NMR Chemical Shift Assignments

Silicon UnitStructure FragmentApproximate Chemical Shift (δ, ppm)
M(CH₃)₃Si-O-+7 to +9
M'(R)(CH₃)₂Si-O-+5 to +8

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification (Epoxy, Si-O-Si, Si-H)

The FT-IR spectrum of this compound displays several characteristic absorption peaks that confirm its structure. The most prominent feature is the strong, broad absorption band for the Si-O-Si asymmetric stretching vibration, which typically appears between 1000 and 1100 cm⁻¹. researchgate.net

The presence of the epoxy ring is confirmed by a series of peaks. spectroscopyonline.com A characteristic peak for the asymmetric ring stretching (C-O-C) is found around 910-915 cm⁻¹, and another for symmetric ring stretching appears near 830-860 cm⁻¹. researchgate.netnih.gov A C-O stretching peak can also be observed around 1250-1260 cm⁻¹. spectroscopyonline.com

Other important peaks include the C-H stretching vibrations from the methyl and methylene groups in the 2850-3000 cm⁻¹ region and the Si-CH₃ deformation, which gives a sharp peak around 1260 cm⁻¹.

Interactive Data Table: FT-IR Characteristic Absorption Peaks

Frequency (cm⁻¹)Vibration ModeFunctional Group
2850-3000C-H StretchAlkyl (CH₂, CH₃)
~1260CH₃ Symmetric BendSi-CH₃
1000-1100Si-O-Si Asymmetric StretchSiloxane
~915Epoxy Ring Asymmetric StretchEpoxide
~840Epoxy Ring Symmetric Stretch / Si-C StretchEpoxide / Silane (B1218182)

Real-time Monitoring of Reaction Progress via Characteristic Absorption Peak Changes

FT-IR spectroscopy is an exceptionally effective technique for real-time monitoring of the synthesis of this compound, which is typically formed via a hydrosilylation reaction between allyl glycidyl ether and pentamethyldisiloxane (B44630).

This reaction involves the addition of a Si-H bond across the C=C double bond of the allyl group. The progress of the reaction can be easily monitored by observing the disappearance of the characteristic Si-H stretching peak of the pentamethyldisiloxane reactant. rsc.org This peak is strong and sharp, appearing at approximately 2150 cm⁻¹. researchgate.net As the reaction proceeds, the intensity of this Si-H peak diminishes and eventually disappears upon completion of the reaction. This method allows for precise determination of reaction kinetics and endpoint, making it a valuable tool for process control. researchgate.netrsc.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for the characterization of this compound, providing precise determination of its molecular weight and offering insights into its structural composition through the analysis of fragmentation patterns. onlineorganicchemistrytutor.com The nominal molecular weight of this compound (C11H26O3Si2) is 262.50 g/mol . alfa-chemistry.comgelest.comintuibio.com

In a typical mass spectrometry experiment using soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the compound is expected to be observed primarily as its protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 263.15, or as adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. These techniques are crucial for unequivocally confirming the molecular weight of the parent molecule with minimal fragmentation. umass.edu

Under higher-energy conditions, such as those in Electron Ionization (EI), the molecule undergoes predictable fragmentation, yielding a characteristic mass spectrum. The fragmentation pathways are governed by the relative strengths of the chemical bonds within the molecule. The Si-O-Si backbone, the C-O and C-C bonds of the glycidoxypropyl chain, and the Si-C bonds are all potential sites for cleavage. miamioh.edunih.gov

Key fragmentation patterns anticipated for this compound include:

Alpha-cleavage: Fission of bonds adjacent to the oxygen atoms.

Si-O Bond Cleavage: Scission of the disiloxane (B77578) bond, which is a common fragmentation pathway for siloxanes.

Rearrangement Reactions: Intramolecular atomic rearrangements can lead to the formation of stable fragment ions.

Loss of Small Neutral Molecules: Elimination of species such as methane (B114726) (CH₄) or formaldehyde (B43269) (CH₂O) from the fragments.

The analysis of these fragments allows for the structural confirmation of the different moieties within the molecule, such as the pentamethyldisiloxanyl group and the glycidoxypropyl substituent.

Below is a table of potential characteristic fragments for this compound and their theoretical m/z values.

Proposed Fragment Ion Structure Theoretical m/z Fragmentation Pathway
[M - CH₃]⁺C₁₀H₂₃O₃Si₂⁺247.1Loss of a methyl group from a silicon atom
[M - C₃H₅O]⁺C₈H₂₁O₂Si₂⁺205.1Cleavage of the epoxy ring and adjacent carbon
[(CH₃)₃SiOSi(CH₃)₂]⁺C₅H₁₅OSi₂⁺147.1Cleavage of the Si-C bond of the propyl chain
[(CH₃)₃Si]⁺C₃H₉Si⁺73.1Cleavage of the Si-O-Si bond

This interactive data table summarizes potential mass spectrometry fragments.

Other Complementary Analytical Techniques for Material Characterization

Beyond mass spectrometry, a suite of other analytical techniques is employed to provide a comprehensive characterization of the material properties of this compound, particularly concerning its thermal behavior and physical state.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful technique used to probe the atomic and molecular structure of a material, distinguishing between crystalline and amorphous forms. mdpi-res.com For this compound, which exists as a liquid at ambient temperatures, XRD analysis is expected to show a broad, diffuse scattering pattern, often referred to as an "amorphous halo". alfa-chemistry.comgelest.com This pattern is characteristic of materials lacking long-range atomic order, as is typical for liquids and amorphous solids.

While the compound itself is not crystalline at room temperature, XRD can be a valuable tool under specific circumstances. For instance, it could be used to:

Investigate potential crystallization or glass transition behavior at sub-ambient temperatures.

Analyze the structure of cured resins derived from the compound, which may exhibit some degree of ordered structure. rsc.org

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com DSC is particularly useful for studying the thermal transitions of materials. For this compound, DSC can be used to determine key thermal properties:

Glass Transition Temperature (Tg): At low temperatures, the compound will transition from a viscous liquid to a rigid, glassy state. DSC can precisely measure the temperature range over which this transition occurs.

Curing Reactions: The glycidyl (epoxy) group is reactive and can undergo ring-opening polymerization, a process commonly referred to as curing. akjournals.com This reaction is exothermic and can be monitored by DSC, which would show a broad exothermic peak. The area under this peak is proportional to the enthalpy of the curing reaction, and the peak temperature provides information about the reaction kinetics. mdpi.com

Thermal Event DSC Signal Information Gained
Glass TransitionEndothermic shift in the baselineTemperature at which the material changes from a glassy to a rubbery state
Curing (Epoxy Ring-Opening)Exothermic peakOnset temperature, peak temperature, and enthalpy of polymerization
DecompositionEndothermic or exothermic peaks at high temperaturesInformation on thermal degradation processes (often coupled with TGA)

This interactive table outlines the thermal events detectable by DSC for this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) provides information on the thermal stability and composition of a material by measuring changes in its mass as a function of temperature in a controlled atmosphere. researchgate.net A TGA thermogram of this compound would reveal the temperatures at which the compound begins to decompose and the extent of mass loss at each stage.

Based on studies of similar epoxy-functional siloxanes like (3-glycidyloxypropyl)trimethoxysilane (GPTMS), the thermal decomposition is expected to occur in multiple steps. researchgate.net

An initial region of thermal stability up to approximately 200-250 °C.

A primary decomposition stage corresponding to the degradation of the organic glycidoxypropyl side chain.

A subsequent, higher-temperature decomposition stage associated with the breakdown of the siloxane backbone.

Computational Chemistry and Theoretical Investigations of 3 Glycidoxypropyl Pentamethyldisiloxane

Density Functional Theory (DFT) Studies on Reactivity, Bonding, and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly useful for analyzing the reactivity, conformational stability, and nature of chemical bonds within (3-Glycidoxypropyl)pentamethyldisiloxane.

Studies on analogous molecules, such as 3-glycidoxypropyltrimethoxysilane (B1200068) (GPTMS), provide a framework for understanding the target compound. DFT calculations, often using functionals like B3-LYP with basis sets such as 6-311++G(d,p), can predict the molecule's most stable conformations. nih.govresearchgate.net This is achieved by performing potential energy scans across key dihedral angles, such as those in the propyl linker (Si-C-C-C, C-C-C-O) and the connection to the glycidyl (B131873) group (C-C-O-C). nih.govresearchgate.net For this compound, such analysis would reveal multiple low-energy conformers, highlighting the molecule's flexibility, which is governed by the rotational freedom of the siloxane bond and the propyl chain.

DFT is also employed to calculate fundamental electronic properties that dictate reactivity. The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) indicates the most probable sites for electrophilic and nucleophilic attack, respectively. For this molecule, the HOMO is typically localized on the oxygen atoms of the epoxy and siloxane groups, while the LUMO is centered on the carbon atoms of the strained epoxy ring. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.

Furthermore, analysis of Mulliken charges or Natural Bond Orbitals (NBO) reveals the charge distribution across the molecule. The silicon atoms exhibit a positive partial charge, while the oxygen atoms are negatively charged, confirming the polar nature of the Si-O bonds. The carbon atoms of the oxirane ring also show distinct partial charges that make them susceptible to nucleophilic attack, which is the basis for the ring-opening reactions central to its application in polymer chemistry. researchgate.net

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted Value / LocationImplication for Reactivity
HOMO Location Oxygen atoms of the epoxy and siloxane groupsSite for electrophilic attack; indicates regions of high electron density.
LUMO Location Carbon atoms of the oxirane (epoxy) ringSite for nucleophilic attack; highlights the electrophilic nature of the strained ring.
HOMO-LUMO Energy Gap ~6-7 eV (Typical for similar molecules)A larger gap indicates higher kinetic stability and lower chemical reactivity.
Mulliken Charge on Si Positive (e.g., +1.0 to +1.5)Confirms the electropositive character of silicon in the siloxane bond.
Mulliken Charge on Oxirane Carbons Slightly positiveConfirms susceptibility to nucleophilic ring-opening.

Molecular Dynamics (MD) Simulations of Interfacial Interactions and Polymer Behavior

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into macroscopic properties and dynamic processes. researchgate.net For systems involving this compound, MD is invaluable for understanding its behavior at interfaces and within polymer networks.

Using fully atomistic force fields, MD simulations can model the interactions of this molecule with various surfaces and solvents. acs.org For instance, simulations can predict the surface tension and contact angle when the molecule is at an interface with water or air. These models show how the flexible siloxane backbone and methyl groups orient themselves to minimize surface energy, a key factor in its use in coatings and adhesives. acs.org The behavior of the more polar glycidoxypropyl group at such interfaces can also be studied, revealing its role in adhesion and surface modification.

MD simulations are also crucial for predicting the bulk behavior of polymers derived from this functional siloxane. By simulating systems containing multiple polymer chains, researchers can investigate properties like the radius of gyration, which describes the size and shape of the polymer coils. mdpi.com The simulations can model how the chains pack together and how their mobility is affected by temperature and pressure. mdpi.comliberty.edu This information is vital for understanding the viscoelastic properties of the resulting materials. For example, simulations can track the diffusion of small molecules through a polymer matrix, which is important for barrier coating applications. acs.org

Table 2: Typical Parameters for an MD Simulation of a this compound System

ParameterTypical Value/SettingPurpose
Simulation Engine LAMMPS, AMBERSoftware to perform the numerical integration of the equations of motion. mdpi.comliberty.edu
Force Field COMPASS, PCFF, or specialized siloxane force fieldsDefines the potential energy of the system based on atomic positions.
Ensemble NPT (Isothermal-Isobaric)Keeps the number of particles (N), pressure (P), and temperature (T) constant to mimic lab conditions. mdpi.com
Temperature 298 K - 400 KSet to simulate behavior at room temperature or elevated processing temperatures. aip.org
Pressure 1 atmSimulates standard atmospheric pressure. mdpi.com
Time Step 1-2 fsThe interval for numerical integration; must be small enough to capture bond vibrations. mdpi.com
Simulation Time 10-100 nsThe total duration of the simulation, which needs to be long enough for the system to equilibrate. aip.org

Quantum Chemical Calculations of Reaction Pathways and Transition States

While DFT provides insight into the ground state of a molecule, quantum chemical calculations are essential for mapping the entire energy landscape of a chemical reaction, including transition states and reaction intermediates. This is particularly important for understanding the curing mechanisms involving the epoxy group of this compound.

The primary reaction of the molecule is the ring-opening of the glycidyl group's oxirane ring by a nucleophile, such as an amine, alcohol, or carboxylic acid. semanticscholar.orgacs.org Quantum chemical methods can be used to calculate the potential energy surface for this reaction. By identifying the lowest energy path from reactants to products, the reaction mechanism can be elucidated. researchgate.net

A critical part of this analysis is locating the transition state structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter that determines the reaction rate. e3s-conferences.org Calculations can compare the activation energies for different pathways, such as acid-catalyzed versus base-catalyzed ring-opening, to predict which conditions will be most effective for curing. nih.gov For example, calculations often show that the presence of a proton donor (like an alcohol) can lower the activation energy by stabilizing the developing negative charge on the oxygen atom during the ring-opening process. semanticscholar.org

These computational studies can also reveal the regioselectivity of the attack on the epoxy ring and the stereochemistry of the resulting product, providing a detailed picture of the chemical transformations that lead to the final polymer network. nih.gov

Table 3: Hypothetical Calculated Activation Energies for Epoxy Ring-Opening Reactions

Reaction PathwayNucleophileCatalystPredicted Activation Energy (kJ/mol)Implication
Uncatalyzed Nucleophilic Addition Amine (R-NH₂)None80-100The reaction is possible but may be slow at room temperature.
Base-Catalyzed Nucleophilic Addition Alcohol (R-OH)Strong Base70-90Base catalysis is effective but may be less so than acid catalysis.
Acid-Catalyzed Nucleophilic Addition Alcohol (R-OH)Strong Acid50-70Acid catalysis significantly lowers the energy barrier, accelerating the cure.
Reaction with Carboxylic Acid R-COOHSelf-catalyzed60-80The acidic proton of the carboxylic acid facilitates its own addition.

Predictive Modeling for Material Design and Performance Optimization

The ultimate goal of computational studies is often to enable the predictive design of new materials with tailored properties. By combining insights from quantum chemistry and molecular dynamics, researchers can develop models that link the molecular structure of this compound to the macroscopic performance of materials derived from it. scilit.comresearchgate.net

These predictive models can take many forms, from quantitative structure-property relationship (QSPR) models to more complex molecular-rheological formalisms. scilit.comresearchgate.net For example, models can be developed to predict how changes in the siloxane backbone (e.g., replacing the pentamethyldisiloxane (B44630) group with a longer or more branched siloxane) would affect properties like viscosity, thermal stability, or surface energy. mdpi.com This allows for the in silico screening of many potential candidate molecules before undertaking costly and time-consuming laboratory synthesis.

Predictive modeling is particularly powerful for optimizing formulations. By simulating mixtures of the functional siloxane with other monomers, crosslinkers, and additives, it is possible to predict the properties of the final cured material. mdpi.com This approach can guide the development of materials for specific applications, such as creating a coating with optimal hydrophobicity and adhesion, or designing a polymer network with a specific glass transition temperature and mechanical modulus. mdpi.com As computational power and modeling accuracy continue to improve, this predictive approach will become increasingly central to the design of next-generation polysiloxane materials. escholarship.orgijseas.com

Table 4: Example of a Predictive Structure-Property Relationship for Functional Siloxanes

Molecular ModificationPredicted Effect on Surface EnergyPredicted Effect on ViscosityRationale for Prediction
Increase length of siloxane chain DecreaseIncreaseMore low-energy Si-O and Si-CH₃ groups dominate the surface; longer chains lead to greater intermolecular entanglement.
Replace propyl linker with a shorter ethyl linker Minor IncreaseMinor DecreaseReduces the distance of the polar epoxy group from the siloxane backbone, slightly increasing surface polarity.
Introduce fluorine atoms on the propyl linker Significant DecreaseIncreaseFluorination is known to dramatically lower surface energy; increased polarity and mass may increase viscosity.
Increase branching of methyl groups on silicon Minor DecreaseDecreaseIncreased branching can disrupt chain packing, lowering both surface energy and intermolecular friction.

Research Directions and Emerging Applications in Advanced Materials Science

Biomedical Applications and Biocompatibility of (3-Glycidoxypropyl)pentamethyldisiloxane-Modified Materials

No specific research was identified that investigates the biocompatibility of materials explicitly modified with this compound. While related silane (B1218182) compounds are commonly used for surface modification in biomedical applications, direct data for this particular disiloxane (B77578) is not present in the reviewed literature.

Surface Biofunctionalization for Enhanced Cell Adhesion and Proliferation

There are no available studies focusing on the use of this compound for surface biofunctionalization to improve cell adhesion and proliferation. Research in this area typically focuses on other silanes, such as those with trialkoxy groups, which offer different surface bonding capabilities.

Formulation of Hybrid Materials for Drug Release Systems and Biosensors

No detailed research findings or data tables could be located regarding the formulation of hybrid materials incorporating this compound for applications in drug release systems or biosensors.

Electrochemical Performance Enhancement in Energy Storage Devices

The search for applications of this compound in energy storage yielded no relevant results. The role of siloxanes and silanes as electrolyte additives is an area of active research, but studies specifically investigating this compound could not be found.

Role as Electrolyte Additives for Cathode Electrolyte Interphase (CEI) Stabilization

There is no available research detailing the use of this compound as an electrolyte additive for the stabilization of the cathode electrolyte interphase (CEI) in batteries.

Investigations into Interfacial Reaction Mechanisms in Batteries

No studies were found that investigate the interfacial reaction mechanisms of this compound within a battery environment.

Optical and Protective Coatings for Enhanced Abrasion Resistance and Anti-fouling Properties

The development of high-performance coatings is a critical area of materials science, with applications ranging from everyday consumer goods to specialized industrial equipment. This compound is being investigated for its potential to enhance the durability and functionality of these coatings.

The incorporation of siloxane moieties into coating formulations is known to improve properties such as flexibility, hydrophobicity, and thermal stability. The pentamethyldisiloxane (B44630) segment of this compound can impart a low surface energy to coatings, which is a key factor in creating surfaces with enhanced scratch and abrasion resistance. This low surface energy reduces the coefficient of friction, making the surface more resistant to mechanical damage. Research in this area is focused on optimizing the concentration of the siloxane additive and the curing conditions to achieve the desired balance of hardness and flexibility in the final coating.

Furthermore, the hydrophobic nature of siloxane-containing surfaces can contribute to anti-fouling properties. Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant problem in marine applications. Coatings that can resist biofouling are in high demand to improve the efficiency and reduce the maintenance costs of ships and underwater structures. The low surface energy and water-repellent characteristics imparted by this compound can make it more difficult for marine organisms to adhere to the surface. Current research is exploring the synergy between the siloxane's hydrophobicity and the reactive epoxy group to create robust, long-lasting anti-fouling coatings.

Property EnhancedMechanism of ActionPotential Applications
Abrasion ResistanceReduction of surface friction due to low surface energy of the siloxane.Automotive clear coats, protective films for electronics, industrial equipment coatings.
Anti-foulingHydrophobic surface repels water and hinders the attachment of marine organisms.Marine vessel hulls, underwater sensors, aquaculture equipment.

Development of Functionalized Polymers for Tailored Mechanical and Surface Characteristics

The ability to precisely control the properties of polymers is essential for creating advanced materials for a wide range of applications. This compound serves as a valuable building block for the synthesis of functionalized polymers with tailored mechanical and surface characteristics.

The glycidoxypropyl group is a reactive epoxide that can undergo ring-opening reactions with a variety of nucleophiles, including amines, alcohols, and carboxylic acids. This reactivity allows for the covalent incorporation of the pentamethyldisiloxane unit into various polymer backbones, such as polyamides, polyesters, and polyurethanes. The integration of the flexible and hydrophobic disiloxane segment can significantly alter the properties of the resulting polymer.

For instance, the introduction of siloxane chains can increase the flexibility and impact strength of rigid polymers, a phenomenon known as "toughening." This is attributed to the low glass transition temperature of the siloxane segments, which can absorb and dissipate energy from an impact. Researchers are investigating the relationship between the length and concentration of the incorporated siloxane chains and the resulting mechanical properties of the polymer.

In addition to modifying bulk mechanical properties, the surface characteristics of polymers can also be tailored. The migration of the low-surface-energy siloxane segments to the polymer-air interface can create a hydrophobic and low-friction surface. This can be advantageous for applications requiring self-lubricating materials or surfaces that are resistant to staining and soiling. Studies are underway to control the surface segregation of the siloxane units to achieve desired surface properties without compromising the bulk mechanical integrity of the polymer. A related compound, (3-Glycidoxypropyl)trimethoxysilane (GPTMS), has been shown to improve the mechanical properties of hydrogels when crosslinked with chitosan. mdpi.com

Polymer PropertyModification ApproachResulting Characteristic
Mechanical PropertiesIncorporation of flexible disiloxane segments into the polymer backbone.Increased toughness, impact resistance, and flexibility.
Surface CharacteristicsSurface segregation of low-energy disiloxane units.Enhanced hydrophobicity, lubricity, and stain resistance.

Integration into Advanced Flame Retardant Systems and Fire-Resistant Composites

Improving the fire safety of materials is a critical concern in many industries, including construction, transportation, and electronics. Silicon-containing compounds, in general, are known for their flame-retardant properties, and researchers are exploring the potential of this compound in this area.

When exposed to high temperatures, siloxanes can decompose to form a stable, insulating layer of silica (B1680970) (silicon dioxide). This char layer acts as a physical barrier that can slow down the transfer of heat to the underlying material and reduce the release of flammable volatile compounds into the gas phase, thereby inhibiting the combustion process. The presence of the pentamethyldisiloxane unit in a polymer matrix can, therefore, contribute to the formation of a protective char layer upon combustion.

The reactive epoxy group of this compound allows it to be chemically integrated into polymer networks. This covalent bonding ensures that the flame-retardant moiety is permanently part of the material and less likely to leach out over time, which can be a concern with traditional additive flame retardants. Research is focused on synthesizing new polymers and composites that incorporate this siloxane and evaluating their performance in standardized flammability tests. A study on a related compound, 3-glycidoxypropyl trimethoxysilane, showed that its use in treating aluminum trihydrate (ATH) filler in fluorosilicone adhesives resulted in composites with a V-0 rating in the UL94 vertical test, indicating excellent fire resistance. mdpi.com

Flame Retardant MechanismRole of this compoundPotential for Fire-Resistant Composites
Char FormationThe disiloxane backbone decomposes to form a protective silica layer.Development of intumescent coatings and composites that swell upon heating to form an insulating barrier.
Reduced Flammable VolatilesThe insulating char layer limits the release of combustible gases from the polymer.Creation of materials with lower heat release rates and reduced smoke production during a fire.

Exploration of Sustainable Synthesis Approaches and Green Chemistry Principles

In recent years, there has been a significant push towards the development of more environmentally friendly chemical processes. The synthesis of organosilicon compounds, including this compound, is an area where green chemistry principles can be applied to reduce the environmental impact of manufacturing.

Traditional methods for synthesizing siloxanes can involve the use of hazardous reagents and generate significant amounts of waste. Researchers are actively seeking alternative, more sustainable synthetic routes. One area of focus is the development of catalytic processes that can improve reaction efficiency and reduce the need for stoichiometric reagents. For example, the use of solid acid or base catalysts that can be easily recovered and reused is being explored.

Another key principle of green chemistry is the use of renewable feedstocks. While the silicon in siloxanes is derived from silica, which is abundant, the organic components are typically derived from fossil fuels. Research into the use of bio-based starting materials for the synthesis of the glycidoxypropyl portion of the molecule is a long-term goal for improving the sustainability of these compounds.

Green Chemistry PrincipleApplication in SynthesisPotential Benefits
CatalysisUse of reusable solid catalysts.Reduced waste, improved reaction efficiency.
Renewable FeedstocksExploration of bio-based starting materials.Reduced reliance on fossil fuels.
Process IntensificationDevelopment of solvent-free and one-pot syntheses.Reduced energy consumption and waste generation.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (3-Glycidoxypropyl)pentamethyldisiloxane and its derivatives?

  • Methodological Answer : The compound is synthesized via controlled reactions with glycidoxypropyl groups. For example, in a methanol solution, this compound can react with polymers like ε-polylysine under mild heating (50°C) for 3 hours. The reaction involves dropwise addition of the siloxane to ensure controlled functionalization . Characterization typically employs gas chromatography (GC) and infrared (IR) spectroscopy to confirm structural integrity .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer : Key techniques include:

  • Gas Chromatography (GC) : To assess purity and monitor reaction progress .
  • IR Spectroscopy : Identifies functional groups (e.g., Si-O-Si at 1030–1090 cm⁻¹, epoxy groups at ~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns (e.g., m/z peaks for siloxane backbone) .
  • HPLC : Used post-synthesis to quantify purity, especially in complex mixtures .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Flammability : Classified as a flammable liquid (UN 1993); store away from ignition sources and use explosion-proof equipment .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as siloxanes may irritate respiratory systems .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

Advanced Research Questions

Q. How can reaction conditions be optimized for the hydrosilylation of alkenes using this compound?

  • Methodological Answer :

  • Catalyst Selection : Platinum catalysts (e.g., chloroplatinic acid) are effective for Si-H bond activation. Catalyst loading as low as 0.01 mol% can drive reactions to completion .
  • Flow Reactors : Continuous flow systems improve reproducibility and reduce side reactions. For example, a Pt@SiO₂-packed reactor at 0.5 mL/min flow rate ensures efficient mixing and heat transfer .
  • Solvent Choice : Low-sulfur toluene minimizes catalyst poisoning, enhancing reaction efficiency .

Q. What strategies mitigate side reactions during the functionalization of siloxanes with epoxy groups?

  • Methodological Answer :

  • Temperature Control : Maintain reactions at 50–60°C to prevent epoxy ring-opening .
  • Inert Atmosphere : Use nitrogen or argon to avoid oxidation of Si-H bonds .
  • Real-Time Monitoring : Employ NMR spectroscopy (e.g., disappearance of Si-H peaks at ~4.5 ppm) to track reaction progress and detect intermediates .

Q. How is this compound utilized in the design of functional polymers?

  • Methodological Answer :

  • Crosslinking Agent : The epoxy group enables covalent bonding with amine- or hydroxyl-containing polymers (e.g., ε-polylysine), forming stable networks for biomedical coatings .
  • Liquid Crystal Polymers (LCPs) : Copolymerization with mesogenic monomers (e.g., cyanobiphenyls) yields LCPs with tunable phase behavior. Purification via solvent extraction (e.g., ethyl acetate) ensures minimal residual monomers .
  • Surface Modification : Siloxane derivatives grafted onto gold arrays (TFGAs) enhance biosensor stability via thiol-epoxy coupling .

Data Contradictions and Resolution

  • Synthetic Yields : reports high yields (>90%) for epoxy-polylysine conjugates, while hydrosilylation in requires multiple extractions to remove byproducts. Resolution: Optimize stoichiometry (e.g., excess siloxane for alkene hydrosilylation) and employ scavengers (e.g., TCEP for thiol-containing systems) .
  • Reactivity of Epoxy Groups : shows no reaction with sulfonates under mild conditions, contrasting with rapid epoxy-amine reactions in . Resolution: Epoxy reactivity is pH-dependent; acidic/basic conditions accelerate ring-opening .

Tables for Key Data

Property Value Reference
Boiling Point84.5 ± 9.0 °C (at 760 mmHg)
Density0.758 g/cm³
Flammability ClassificationUN 1993 (Flammable Liquid, Class 3)
Common ApplicationsPolymer crosslinking, biosensors
Analytical Technique Key Peaks/Features
IR SpectroscopySi-O-Si (1030–1090 cm⁻¹), epoxy (1250 cm⁻¹)
Mass Spectrometrym/z 147 (M - CH₂CHMeCH₂Cl fragment)
¹H NMRSi-H δ ~4.5 ppm (disappears post-reaction)

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.